Ethenyl 9H-carbazole-9-carboxylate
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Overview
Description
9H-Carbazole-9-carboxylic acid vinyl ester is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability . These properties make them valuable in various scientific and industrial applications, including organic electronics, photovoltaics, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-9-carboxylic acid vinyl ester typically involves the esterification of 9H-Carbazole-9-carboxylic acid with vinyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of 9H-Carbazole-9-carboxylic acid vinyl ester can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazole-9-carboxylic acid vinyl ester can undergo various chemical reactions, including:
Oxidation: The vinyl ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 9H-Carbazole-9-carboxylic acid.
Reduction: 9H-Carbazole-9-carboxylic acid alcohol.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
9H-Carbazole-9-carboxylic acid vinyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-Carbazole-9-carboxylic acid vinyl ester is largely dependent on its chemical structure. The vinyl ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then interact with various molecular targets. The carbazole moiety is known for its ability to participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to biological targets .
Comparison with Similar Compounds
9H-Carbazole-9-carboxylic acid: This compound is similar in structure but lacks the vinyl ester group.
9H-Carbazole-9-carboxylic acid methyl ester: This compound has a methyl ester group instead of a vinyl ester group.
Uniqueness: 9H-Carbazole-9-carboxylic acid vinyl ester is unique due to the presence of the vinyl ester group, which imparts different reactivity compared to other carbazole derivatives. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .
Properties
CAS No. |
104911-58-2 |
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Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethenyl carbazole-9-carboxylate |
InChI |
InChI=1S/C15H11NO2/c1-2-18-15(17)16-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h2-10H,1H2 |
InChI Key |
UXIUBWNRMWAZHN-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
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